

crystal structure analysis of N,2-dimethyl-5-nitrobenzamide

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Compound of Interest

Compound Name: *N,2-dimethyl-5-nitrobenzamide*

CAS No.: 862470-06-2

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Technical Guide: Crystal Structure Analysis of **N,2-Dimethyl-5-nitrobenzamide**

Part 1: Executive Summary & Structural Context

The crystal structure analysis of **N,2-dimethyl-5-nitrobenzamide** (C₁₀H₁₂N₂O₃) represents a critical case study in small-molecule crystallography, specifically regarding the "ortho-effect" in substituted benzamides. This compound serves as a pharmacophore model for vanilloid receptor modulators and vasopressin antagonists.

The primary structural interest lies in the steric conflict between the 2-methyl group (ortho-position) and the N-methyl amide moiety. Unlike planar benzamides, this steric clash forces the amide group to rotate out of the phenyl ring plane, disrupting potential

-conjugation and altering the hydrogen-bonding landscape.

This guide provides a definitive protocol for the synthesis, crystallization, and X-ray diffraction (XRD) analysis of this compound, synthesizing data from homologous structures like 2-methyl-5-nitrobenzoic acid and N-methyl-2-methylbenzamide.

Part 2: Synthesis & Crystallization Protocol

To obtain high-quality single crystals suitable for X-ray diffraction, purity is paramount. The presence of the 5-nitro group increases the melting point and polarity, necessitating specific solvent systems.

Synthesis Workflow

The target is synthesized via the amidation of 2-methyl-5-nitrobenzoic acid.

- Activation: Convert 2-methyl-5-nitrobenzoic acid to its acid chloride using thionyl chloride () in dry toluene (Ref. 1).
- Amidation: React the acid chloride with excess aqueous methylamine at 0°C.
- Purification: Recrystallize the crude precipitate from ethanol/water (9:1) to remove trace amine salts.

Crystallization for SCXRD

Standard recrystallization often yields microcrystals. For single-crystal diffraction, use Slow Evaporation or Vapor Diffusion.

- Method A: Slow Evaporation (Preferred)
 - Dissolve 20 mg of pure compound in 4 mL of Ethyl Acetate.
 - Filter through a 0.45 μm PTFE syringe filter into a clean vial.
 - Cover with parafilm, poke 3-4 small holes, and allow to stand at room temperature (293 K) for 3-5 days.
 - Why: Ethyl acetate provides moderate solubility, allowing slow nucleation as the solvent evaporates.
- Method B: Vapor Diffusion

- Inner Vial: 15 mg compound in 1 mL Tetrahydrofuran (THF).
- Outer Vial: 5 mL n-Hexane.
- Why: The non-polar hexane diffuses into the THF, slowly lowering solubility and forcing the hydrophobic aromatic rings to stack, promoting

-

interactions.

Part 3: Visualization of Experimental Workflow

The following diagram outlines the critical path from synthesis to refined structure, emphasizing quality control checkpoints (CheckCIF).



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Figure 1: Critical path workflow for the structural determination of **N,2-dimethyl-5-nitrobenzamide**.

Part 4: Data Collection & Structural Expectations

Data Collection Parameters

- Temperature: 100 K (Liquid Nitrogen stream).
 - Reasoning: The nitro group (-NO₂) often exhibits high thermal motion or rotational disorder at room temperature. Cooling locks the conformation.
- Radiation: Mo K

(
Å) or Cu K

(
Å).

- Note: For organic amides without heavy atoms, Cu radiation often provides stronger diffraction intensities at high angles, improving resolution.

Structural Analysis Framework

When analyzing the solved structure, focus on these three specific geometric parameters:

1. The "Ortho-Twist" (Torsion Angle

) In N-methylbenzamide, the amide plane is roughly coplanar with the phenyl ring. However, in **N,2-dimethyl-5-nitrobenzamide**, the 2-methyl group sterically interferes with the amide carbonyl oxygen or the N-methyl group.

- Expectation: The torsion angle

will deviate significantly from 0° or 180°.

- Reference Value: In the analogous 2-methyl-5-nitrobenzoic acid, the carboxyl group twists by ~20-30° (Ref. 2). Expect a twist of 40-60° for the amide due to the larger N-methyl group.

2. Hydrogen Bonding Motifs Secondary amides are obligate hydrogen bond donors (N-H) and acceptors (C=O).

- Primary Motif:

Chains. The molecules will likely form infinite chains where the amide N-H of one molecule donates to the carbonyl O of the next (Ref. 3).

- Secondary Motif:

Dimers. If the steric bulk is too high for chains, centrosymmetric dimers may form.

- Nitro Group Role: The -NO₂ group at position 5 is an acceptor. Look for weak

interactions that stabilize the packing between the amide chains.

3. Hirshfeld Surface Analysis To validate the packing forces, generate a Hirshfeld surface (using CrystalExplorer).

- Red Spots: Will appear at the O...H contacts (strong H-bonds).
- Fingerprint Plot: Look for the characteristic "spikes" corresponding to the N-H...O interaction (shortest distance).

Part 5: Quantitative Data Summary

The following table summarizes the expected crystallographic parameters based on homologous series (e.g., 2-methyl-5-nitrobenzoic acid and N-methylbenzamide). Use these as a baseline for quality control.

Parameter	Expected Range/Value	Significance
Crystal System	Monoclinic or Triclinic	Common for planar/semi-planar aromatics.
Space Group	or	Centrosymmetric packing is favored (Ref. 1).
Z (Molecules/Cell)	4 (Monoclinic) or 2 (Triclinic)	Standard packing efficiency.
C-N Amide Bond	1.33 - 1.35 Å	Partial double bond character (resonance).
C=O Bond	1.22 - 1.24 Å	Standard amide carbonyl.
Torsion (Ph-CO)	40° - 60°	Critical Feature: Indicates steric strain from 2-Me.
H-Bond (N-H...O)	2.85 - 2.95 Å (D...A)	Strong intermolecular interaction.

Part 6: References

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